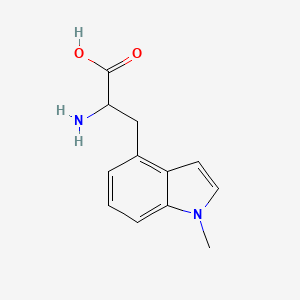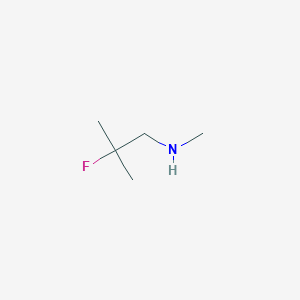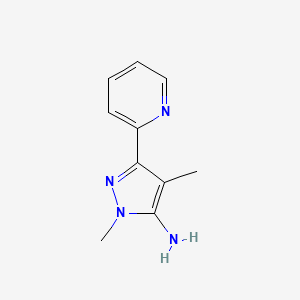
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of bromine atoms and a hydroxy group attached to a phenyl ring, along with a methylpropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through the bromination of 4-hydroxypropiophenone. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The reaction conditions include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(3,5-dibromo-4-oxophenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(4-hydroxyphenyl)-2-methylpropan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of methylpropanone.
1-(3,5-Dibromo-4-hydroxyphenyl)-5-bromodihydrouracil: Contains additional bromine and uracil groups.
2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes: Complexes with ruthenium, exhibiting different properties and applications.
Uniqueness
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of bromine atoms, hydroxy group, and methylpropanone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10Br2O2 |
|---|---|
分子量 |
321.99 g/mol |
IUPAC名 |
1-(3,5-dibromo-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3 |
InChIキー |
MXKAUTQMCIAZOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CC(=C(C(=C1)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239210.png)


![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)

![2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239257.png)




![1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione](/img/structure/B15239275.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B15239299.png)
![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)
